molecular formula C13H19ClN2O5S B11136985 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)alaninamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)alaninamide

Cat. No.: B11136985
M. Wt: 350.82 g/mol
InChI Key: HDDUHHQLZLPMAW-UHFFFAOYSA-N
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Description

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)alaninamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a chloro-substituted aromatic ring, and a hydroxypropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)alaninamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with N-(3-hydroxypropyl)alanine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl side chain can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)alaninamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)alaninamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The chloro-substituted aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-3-chloropropanamide: Similar structure but lacks the sulfonyl group.

    3-chloro-4-methoxybenzenesulfonamide: Contains the sulfonyl group but lacks the hydroxypropyl side chain.

    N-(3-hydroxypropyl)-4-methoxybenzenesulfonamide: Similar structure but lacks the chloro group on the aromatic ring.

Uniqueness

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)alaninamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group, chloro-substituted aromatic ring, and hydroxypropyl side chain allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H19ClN2O5S

Molecular Weight

350.82 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(3-hydroxypropyl)propanamide

InChI

InChI=1S/C13H19ClN2O5S/c1-9(13(18)15-6-3-7-17)16-22(19,20)10-4-5-12(21-2)11(14)8-10/h4-5,8-9,16-17H,3,6-7H2,1-2H3,(H,15,18)

InChI Key

HDDUHHQLZLPMAW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCCO)NS(=O)(=O)C1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

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